2-Amino-4-bromo-5-hydroxybenzoic acid

Catalog No.
S13647250
CAS No.
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-bromo-5-hydroxybenzoic acid

Product Name

2-Amino-4-bromo-5-hydroxybenzoic acid

IUPAC Name

2-amino-4-bromo-5-hydroxybenzoic acid

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12)

InChI Key

YVICXNUZLXTFEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)N)C(=O)O

2-Amino-4-bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrN1O3. This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a bromo group, and a hydroxy group on the benzene ring. The structural configuration of this compound allows it to exhibit unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate.
  • Reduction: The amino group can undergo reduction to form a primary amine using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as sodium methoxide in methanol.

Research has indicated that 2-Amino-4-bromo-5-hydroxybenzoic acid possesses several biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The amino and hydroxy groups on the compound allow it to interact with specific molecular targets, potentially inhibiting enzymatic activities. This interaction can be crucial for developing therapeutic agents aimed at various diseases.

The synthesis of 2-Amino-4-bromo-5-hydroxybenzoic acid can be achieved through several methods:

  • Nitration followed by Reduction: One common method involves the nitration of 4-bromo-3-hydroxybenzoic acid, followed by the reduction of the nitro group to an amino group. This process typically uses concentrated nitric acid for nitration and reducing agents such as iron powder or tin chloride for reduction.
  • Bromination of Hydroxybenzoic Acid: Another synthetic route involves brominating 5-hydroxybenzoic acid using bromine or brominating agents in the presence of catalysts.
  • Industrial Production: In industrial settings, synthesis may involve large-scale reactions optimized for yield and purity, often utilizing continuous flow reactors.

2-Amino-4-bromo-5-hydroxybenzoic acid has several notable applications:

  • Organic Synthesis: It serves as a building block in organic synthesis, allowing chemists to create more complex molecules.
  • Biological Research: Due to its biological activity, it is explored for potential use in drug development, particularly as an inhibitor for specific enzymes.
  • Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials.

Studies have suggested that 2-Amino-4-bromo-5-hydroxybenzoic acid interacts with various molecular targets within biological systems. The presence of amino and hydroxy groups enables it to form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This characteristic makes it valuable for further research into its therapeutic potential.

Several compounds exhibit structural similarities to 2-Amino-4-bromo-5-hydroxybenzoic acid:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-5-fluorobenzoic acidLacks hydroxy groupContains a fluorine atom instead of bromine
4-Bromo-2-hydroxybenzoic acidLacks amino groupHydroxy group is at position 2 with bromine
2-Bromo-5-methoxybenzoic acidContains methoxy instead of aminoMethoxy group's presence alters reactivity
3-Amino-4-bromo-benzoic acidAmino group at position 3Different positioning affects biological activity

Uniqueness

The uniqueness of 2-Amino-4-bromo-5-hydroxybenzoic acid lies in the combination of its amino, bromo, and hydroxy groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound across various applications in chemistry and medicine.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

230.95311 g/mol

Monoisotopic Mass

230.95311 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types